

NCT-502 In Vitro Assay Recommendations: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of **NCT-502**, a potent and selective inhibitor of human phosphoglycerate dehydrogenase (PHGDH). The following sections detail the mechanism of action of **NCT-502**, protocols for key in vitro assays to characterize its activity, and representative data.

Introduction

NCT-502 is a small molecule inhibitor of human phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] This pathway is frequently upregulated in various cancers to support rapid cell growth and proliferation. By inhibiting PHGDH, **NCT-502** effectively reduces the production of glucose-derived serine, leading to cytotoxicity in cancer cells that are dependent on this pathway.[1] Furthermore, recent studies have elucidated a novel mechanism of action for **NCT-502**, demonstrating its ability to induce ferroptosis, an iron-dependent form of programmed cell death, by modulating the PHGDH-PCBP2-SLC7A11 signaling axis.[2][3]

Mechanism of Action

NCT-502 exerts its anti-cancer effects through a dual mechanism:

• Inhibition of Serine Synthesis: As a direct inhibitor of PHGDH, **NCT-502** blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in



serine biosynthesis. This depletion of the intracellular serine pool inhibits the proliferation of cancer cells that have a high dependency on de novo serine synthesis.

• Induction of Ferroptosis: NCT-502 has been shown to promote ferroptosis in cancer cells. Mechanistically, PHGDH binds to and stabilizes the RNA-binding protein PCBP2. PCBP2, in turn, stabilizes the mRNA of SLC7A11, a key component of the cystine/glutamate antiporter system Xc-. Inhibition of PHGDH by NCT-502 leads to the degradation of PCBP2, resulting in reduced SLC7A11 expression.[2][3] Decreased SLC7A11 function impairs the uptake of cystine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH). The resulting GSH depletion leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[2][3]

Quantitative Data Summary

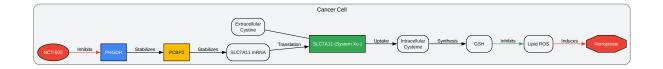
The following tables summarize the key in vitro activities of **NCT-502** and related compounds.

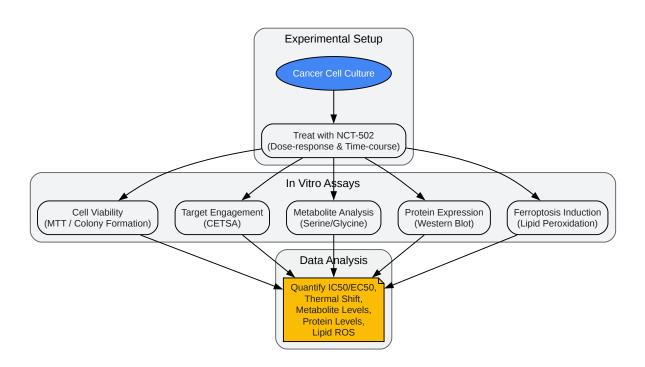
Parameter	Value	Assay Conditions	Reference
IC50 (PHGDH)	3.7 μΜ	Enzymatic assay	[1]
EC50 (MDA-MB-468 cells)	15.2 μΜ	Cell viability assay	[1]

Table 1: In vitro activity of NCT-502.

Signaling Pathway Diagram







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